molecular formula C12H7FO3S B6223710 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid CAS No. 2763750-72-5

4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid

Cat. No.: B6223710
CAS No.: 2763750-72-5
M. Wt: 250.2
InChI Key:
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Description

4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorophenyl group and formyl group in the structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: HNO3 (nitric acid), Br2 (bromine), FeCl3 (ferric chloride)

Major Products Formed

    Oxidation: this compound can be converted to 4-(4-fluorophenyl)-2-carboxythiophene-3-carboxylic acid.

    Reduction: The formyl group can be reduced to 4-(4-fluorophenyl)-2-hydroxymethylthiophene-3-carboxylic acid.

    Substitution: Various substituted derivatives of the fluorophenyl group can be formed, such as 4-(4-nitrophenyl)-2-formylthiophene-3-carboxylic acid.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or microbial growth . The presence of the fluorophenyl group can enhance its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid is unique due to the combination of the fluorophenyl group, formyl group, and thiophene ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "thiophene-3-carboxylic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)thiophene-3-carboxylic acid", "4-fluorobenzaldehyde is reacted with thiophene-3-carboxylic acid in the presence of acetic anhydride and sodium acetate to form 4-(4-fluorophenyl)thiophene-3-carboxylic acid.", "Step 2: Synthesis of 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid", "4-(4-fluorophenyl)thiophene-3-carboxylic acid is oxidized with sulfuric acid and hydrochloric acid to form 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid.", "Step 3: Purification of 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid", "The crude product is purified by recrystallization from ethanol and water to obtain the final product." ] }

CAS No.

2763750-72-5

Molecular Formula

C12H7FO3S

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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